Product packaging for Iminoaspartic acid(Cat. No.:CAS No. 79067-61-1)

Iminoaspartic acid

Cat. No.: B1213728
CAS No.: 79067-61-1
M. Wt: 131.09 g/mol
InChI Key: NMUOATVLLQEYHI-UHFFFAOYSA-N
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Description

Iminoaspartic acid is a chemical derivative of aspartic acid, a non-essential amino acid fundamental to numerous biochemical processes. Aspartic acid itself is a key metabolite in the urea cycle, gluconeogenesis, and the synthesis of other amino acids like lysine and isoleucine. It also serves as a neurotransmitter and plays a critical role in the malate-aspartate shuttle, which is essential for maintaining the redox balance between the cytosol and mitochondria. As a derivative, this compound is of significant interest in biochemical research for exploring enzyme mechanisms, metabolic pathways, and amino acid chemistry. Researchers can utilize this compound to study its potential role as an analog or inhibitor in various biological systems. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO4 B1213728 Iminoaspartic acid CAS No. 79067-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c5-2(4(8)9)1-3(6)7/h5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUOATVLLQEYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868498
Record name Iminosuccinic acid
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Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iminoaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001131
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79067-61-1
Record name 2-Iminobutanedioic acid
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Record name Iminoaspartic acid
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Record name Iminosuccinic acid
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Record name IMINOASPARTIC ACID
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Record name Iminoaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational Context in Amino Acid and Cofactor Metabolism

Iminoaspartic acid plays a critical role as an intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a vital cofactor involved in numerous redox reactions essential for cellular energy metabolism. wikipedia.orgumaryland.edusmpdb.ca Its metabolic journey begins with L-aspartic acid, which undergoes oxidation catalyzed by L-aspartate oxidase (also known as quinolinate synthase B). This enzymatic reaction produces this compound, a hydrogen ion, and hydrogen peroxide. byjus.comecmdb.ca Subsequently, this compound is condensed with dihydroxyacetone phosphate (B84403) by quinolinate synthase A to form quinolic acid, a precursor in the pathway leading to NAD. wikipedia.orgsmpdb.ca

The broader context of amino acid metabolism highlights the significance of L-aspartic acid itself. L-aspartic acid is a nodal metabolite, participating in the synthesis of other amino acids, the urea (B33335) cycle for ammonia (B1221849) detoxification, energy production via the citric acid cycle, neurotransmission, and nucleotide synthesis. patsnap.comwikipedia.orgmdpi.com this compound's position as an intermediate in the NAD biosynthesis pathway, originating from L-aspartic acid, firmly places it within the intricate network of amino acid and cofactor metabolism.

Centrality in Specific Metabolic Pathways and Organismal Physiology

Iminoaspartic acid is recognized as a metabolite found in and produced by various organisms, including Escherichia coli and Nicotiana tabacum. nih.govebi.ac.uk Its presence across different life forms, from bacteria to plants and humans, underscores its fundamental physiological relevance. genome.jp

The primary metabolic pathway where this compound holds centrality is the Nicotinate and nicotinamide (B372718) metabolism (KEGG pathway map00760), specifically within the NAD biosynthesis pathway. wikipedia.orgumaryland.edumitoproteome.org It is also implicated in Alanine, aspartate and glutamate (B1630785) metabolism (KEGG pathway map00250) and general Metabolic pathways (KEGG pathway map01100). wikipedia.orgumaryland.edu The conversion of L-aspartic acid to this compound is a crucial step in the de novo synthesis of NAD from aspartate, a pathway common in prokaryotes. smpdb.caecmdb.ca

Beyond its role in NAD synthesis, this compound has been detected, though not quantified, in certain food sources such as poultry and domestic pigs, suggesting potential roles or presence in broader biological systems. genome.jp

Scope and Significance of Current Academic Research on Iminoaspartic Acid

L-Aspartate Oxidase: The Primary Catalytic Step in this compound Formation

The initial and rate-limiting step in the de novo biosynthesis of NAD in most prokaryotes and plants is the oxidation of L-aspartate to this compound. This crucial reaction is catalyzed by the flavoenzyme L-aspartate oxidase (Laspo). nih.govfrontiersin.org

Enzymatic Reaction Mechanism and Substrate Specificity

L-aspartate oxidase catalyzes the oxidation of the CH-NH2 group of L-aspartate. researchgate.net The proposed mechanism involves the removal of a proton from the α-amino group of L-aspartate, followed by a hydride transfer from the C2 carbon to the flavin cofactor. acs.org This process is believed to be the rate-limiting step in the reaction. acs.orguniprot.org While sharing mechanistic similarities with other amino acid oxidases, Laspo is distinct. acs.org

The enzyme exhibits specificity for L-aspartate and cannot oxidize succinate (B1194679), a substrate for similar reductases like succinate dehydrogenase. nih.govresearchgate.netacs.org The active site architecture, particularly the presence of two clusters of H-bond donors, facilitates the anchoring of the dicarboxylate substrate. researchgate.netnih.gov A key residue, Glu121, is positioned to interact with the α-amino group of L-aspartate, playing a crucial role in substrate recognition and binding. researchgate.netnih.gov

Structural and Functional Characterization of L-Aspartate Oxidase

The crystal structure of L-aspartate oxidase from Escherichia coli reveals a three-domain structure: an FAD-binding domain, a capping domain, and a C-terminal helical bundle domain. acs.orgnih.gov The active site is located in a cleft at the interface of the FAD-binding and capping domains. researchgate.netnih.gov Cofactor (FAD) incorporation induces a significant conformational change, including a 27-degree rotation of the capping domain, which leads to the formation of the active site cavity. researchgate.netnih.gov

Cofactor Requirements and Electron Transfer Processes

L-aspartate oxidase requires a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor for its catalytic activity. acs.orgnih.gov The FAD is reduced during the oxidation of L-aspartate. acs.org The reoxidation of the reduced FAD can occur through two different electron acceptors, allowing the enzyme to function under both aerobic and anaerobic conditions. researchgate.netuniprot.org Under aerobic conditions, molecular oxygen acts as the electron acceptor, producing hydrogen peroxide. acs.orgnih.gov In anaerobic environments, fumarate (B1241708) serves as the electron acceptor, being reduced to succinate. researchgate.netacs.orguniprot.org In vitro studies have shown that fumarate is a more efficient electron acceptor than oxygen. uniprot.org

This compound as a Precursor in Nicotinamide Adenine Dinucleotide (NAD) Biosynthesis

This compound is a pivotal, albeit unstable, intermediate in the de novo pathway of NAD biosynthesis, which is essential for cellular metabolism and signaling. nih.govwikipedia.orgecmdb.ca

The De Novo Aspartate Pathway: From Aspartate to Quinolinic Acid

In most prokaryotes and plants, the de novo synthesis of NAD begins with L-aspartate. smpdb.canih.govoup.com The pathway is a two-step process leading to the formation of quinolinic acid, the universal precursor for the pyridine (B92270) ring of NAD. nih.govoup.comresearchgate.net

Formation of this compound: L-aspartate is first oxidized to this compound by L-aspartate oxidase. smpdb.canih.govoup.com

Formation of Quinolinic Acid: this compound is then condensed with dihydroxyacetone phosphate (DHAP) in a reaction catalyzed by quinolinate synthase. smpdb.canih.goviucr.org This condensation and subsequent cyclization yield quinolinic acid. nih.gov

From quinolinic acid, a series of enzymatic reactions, common to all organisms, convert it to NAD. acs.orgsmpdb.ca This prokaryotic pathway is a target for potential drug development as it is absent in mammals, which primarily utilize the tryptophan-to-quinolinate (kynurenine) pathway for de novo NAD synthesis. nih.govnih.govoup.com

Role of Quinolinate Synthase (e.g., Quinolinate Synthase A) in Downstream Conversion

Quinolinate synthase (QS), also known as NadA, catalyzes the condensation of this compound and dihydroxyacetone phosphate to form quinolinic acid. nih.govsmpdb.caiucr.orgnih.gov This enzyme is crucial for the de novo NAD biosynthetic pathway. iucr.org

The reaction catalyzed by quinolinate synthase is complex, involving a TIM-like isomerization, a dephosphorylation-coupled condensation, and two dehydration steps. researchgate.net The enzyme from E. coli contains a [4Fe-4S] cluster that is essential for its catalytic activity. nih.gov The structure of quinolinate synthase from Pyrococcus furiosus is a homodimer with three domains per protomer. nih.gov The active site is designed to accommodate the substrates and facilitate the intricate chemical transformations leading to the formation of quinolinic acid. nih.gov

Comparative Analysis of NAD Biosynthesis Routes: Aspartate-Dependent vs. Tryptophan-Dependent Pathways

The de novo synthesis of NAD, a coenzyme essential for a vast array of cellular metabolic and signaling processes, proceeds through two primary and distinct pathways depending on the organism. brennerlab.netnih.gov These pathways, while both converging on the production of the key intermediate quinolinic acid, begin with different amino acid precursors: L-aspartate or L-tryptophan. brennerlab.net this compound is a characteristic intermediate unique to the aspartate-dependent route.

The aspartate-dependent pathway is the predominant route in most prokaryotes (bacteria and archaea) and plants. wikipedia.orgwikipathways.org This pathway is characterized by its relative brevity, converting L-aspartate to quinolinic acid in two main enzymatic steps. oup.com The first step involves the oxidation of L-aspartate to form this compound, a reaction catalyzed by L-aspartate oxidase. smpdb.ca Subsequently, quinolinate synthase catalyzes the condensation of this compound with dihydroxyacetone phosphate to yield quinolinic acid. oup.comsmpdb.ca

In contrast, the tryptophan-dependent pathway , also known as the kynurenine (B1673888) pathway, is the primary de novo route in animals and many fungi. wikipathways.orgnih.gov This pathway is significantly more complex, involving a series of up to six enzymatic reactions to convert tryptophan into quinolinic acid. researchgate.netoup.com The initial and rate-limiting step is the oxidation of tryptophan by either tryptophan 2,3-dioxygenase or indoleamine 2,3-dioxygenase. oup.com

From an evolutionary perspective, the tryptophan-dependent (kynurenine) pathway is considered the more ancient of the two and was likely present in the last common ancestor of all eukaryotes. nih.govresearchgate.net The aspartate pathway is believed to have been acquired by photosynthetic eukaryotes through endosymbiotic gene transfer from the cyanobacterial progenitor of chloroplasts. nih.govresearchgate.net This has led to a generally mutually exclusive distribution of these pathways in eukaryotes; no eukaryotic organism has been identified that naturally possesses both complete pathways. oup.com While the aspartate pathway is dominant in bacteria, some bacterial species have been found to possess the genes for the tryptophan pathway, suggesting instances of horizontal gene transfer. wikipathways.orgoup.com

The following table provides a comparative overview of these two fundamental NAD biosynthesis routes.

FeatureAspartate-Dependent PathwayTryptophan-Dependent Pathway (Kynurenine Pathway)
Starting Precursor L-Aspartic Acid wikipedia.orgL-Tryptophan wikipedia.org
Key Intermediate This compound smpdb.caKynurenine, 3-Hydroxyanthranilic acid wikipathways.org
Number of Steps to Quinolinate 2 enzymatic steps oup.com~5-6 enzymatic steps nih.gov
Primary Organismal Domain Bacteria, Archaea, Plants wikipedia.orgwikipathways.orgAnimals, Fungi wikipathways.orgnih.gov
Evolutionary Origin in Eukaryotes Acquired via endosymbiotic gene transfer from cyanobacteria. nih.govresearchgate.netBelieved to be the ancestral pathway in eukaryotes. nih.govresearchgate.net
Key Enzymes L-aspartate oxidase, Quinolinate synthase smpdb.caTryptophan 2,3-dioxygenase, Kynurenine 3-monooxygenase, etc. oup.com

Ancillary or Hypothetical Pathways Involving this compound

While the primary and well-documented metabolic fate of this compound is its role as an intermediate in the aspartate-dependent de novo NAD biosynthesis pathway, its involvement in other metabolic processes is less defined. smpdb.caumaryland.edu The chemical reactivity of this compound suggests potential for participation in other enzymatic transformations, though these are largely considered ancillary or remain hypothetical.

The metabolism of this compound is intrinsically linked to that of its direct precursor, L-aspartate. Aspartate is a metabolic hub that serves as a precursor for not only NAD but also for the synthesis of other amino acids (such as methionine, threonine, isoleucine, and asparagine) and pyrimidines. mdpi.comnih.gov Given this metabolic context, it is conceivable that under certain physiological conditions or in specific organisms, this compound could be diverted from the NAD pathway.

Potential, though not extensively documented, metabolic fates could include:

Transamination/Deamination: Like other amino acids and their derivatives, this compound could theoretically undergo transamination or deamination reactions. davuniversity.org Transamination would convert it back to L-aspartate or to another keto-acid, linking its metabolism back to central amino acid pools. davuniversity.orgnih.gov Deamination would lead to its corresponding keto-acid, oxaloacetate, a key intermediate in the citric acid cycle.

Degradation: The degradation of this compound would likely proceed through its conversion to common metabolic intermediates. google.com For instance, conversion to aspartate or oxaloacetate would channel its carbon skeleton into central carbon metabolism for energy production or gluconeogenesis. nih.govcreative-proteomics.com

Currently, dedicated ancillary pathways for this compound are not well-established in the scientific literature. Its transient nature and rapid conversion to quinolinic acid in organisms possessing the aspartate-dependent pathway may limit its accumulation and entry into alternative metabolic routes. smpdb.ca Metabolic databases list this compound primarily within the context of "Nicotinate and nicotinamide metabolism" and the broader "Alanine, aspartate and glutamate metabolism," but specific, alternative enzymatic reactions are not detailed. umaryland.edu Therefore, its role remains almost exclusively defined by its essential, albeit fleeting, existence in the biosynthesis of NAD.

Significance in Prokaryotic Nitrogen and Carbon Metabolism

In prokaryotes, this compound serves as an intermediary in key metabolic processes, particularly those related to nitrogen and carbon assimilation and the synthesis of essential coenzymes.

Intermediary Role in Bacterial Metabolism (e.g., Escherichia coli, Pseudomonas aeruginosa)

This compound is recognized as an intermediate in the de novo synthesis of Nicotinamide Adenine Dinucleotide (NAD+) in bacteria, including Escherichia coli nih.gov. The enzyme L-aspartate oxidase (NadB), encoded by the nadB gene, catalyzes the oxidation of L-aspartate to produce this compound and reduced flavin. This this compound is then condensed with dihydroxyacetone phosphate by quinolinate synthase (NadA) to form quinolinate, a precursor to NAD+ nih.gov. This pathway is distinct from the NAD+ synthesis route in eukaryotes, which typically derives quinolinate from tryptophan nih.gov.

In Pseudomonas aeruginosa, amino acids, including aspartate, are utilized for growth as either sole carbon or nitrogen sources nih.govmicrobialcell.commdpi.com. While direct mentions of this compound's specific role in P. aeruginosa metabolism are less prominent in the initial search results, the broader context of amino acid catabolism suggests that related imine intermediates could be involved. For instance, the enzyme DadA in P. aeruginosa oxidizes D-alanine, proposed to proceed through an imine intermediate, releasing imino-alanine microbialcell.com. This highlights the general involvement of imine chemistry in amino acid metabolism within this bacterium.

Occurrence and Function in Plant Metabolism

The role of this compound in plant metabolism is less extensively documented compared to its role in bacteria. However, related imino-containing compounds and pathways involving amino acid metabolism are significant in plant systems.

Distinct Biosynthetic Routes of Related Compounds in Plant Systems (e.g., Nicotiana tabacum)

While specific pathways for this compound in plants like Nicotiana tabacum are not detailed in the provided search results, plants possess complex amino acid biosynthesis pathways. Aspartate is a precursor for several amino acids, including lysine, threonine, methionine, and isoleucine nih.govresearchgate.net. The biosynthesis of these amino acids involves a series of enzymatic reactions, and it is plausible that imine intermediates could arise in these pathways, even if not explicitly named "this compound." Research into imino-containing amino acids or imine formation in plant amino acid metabolism would be necessary to fully elucidate any specific role.

Potential Interplay with Plant Development and Abiotic Stress Responses

Limited or Non-Canonical Roles in Mammalian Systems Compared to Aspartate Precursors

In mammalian systems, aspartate is a well-established amino acid with diverse roles as a neurotransmitter, a component of proteins, and a precursor in metabolic pathways, including the synthesis of purines and pyrimidines. The direct role of "this compound" in mammalian metabolism appears to be limited or non-canonical when compared to the well-characterized functions of aspartate and its direct precursors.

Mammalian metabolism utilizes D-amino acids, such as D-serine and D-aspartate, with specific enzymes like D-amino acid oxidase (DAO) and D-aspartate oxidase involved in their metabolism frontiersin.org. While DAO can oxidize D-amino acids to imino acids, leading to the formation of alpha-keto acids and ammonia, the specific compound "this compound" is not highlighted as a major mammalian metabolite. The primary focus in mammalian systems concerning aspartate metabolism is on aspartate itself and its direct derivatives, rather than imino-containing analogues of aspartate.

Advanced Analytical Methodologies for Iminoaspartic Acid Research

Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of amino and imino acids due to its high sensitivity and specificity. nih.gov This platform enables the separation of complex mixtures and the precise identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

Direct Analysis Techniques for Imino Compounds in Biological Matrices

Direct analysis of underivatized imino acids, including iminoaspartic acid, in biological samples like plasma is an attractive approach as it simplifies sample preparation by eliminating the need for chemical modification. restek.com However, this method faces significant hurdles. This compound, like other polar amino acids, exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. mdpi.com

To overcome this, specialized chromatographic techniques are employed. Hydrophilic interaction liquid chromatography (HILIC) has proven effective for retaining and separating polar compounds. mdpi.com Additionally, novel column chemistries, such as the Raptor Polar X, which operates in a hybrid retention mode, have been developed to enable the fast and direct analysis of dozens of underivatized amino acids in a single run. restek.com Despite these advancements, direct analysis can suffer from lower sensitivity compared to methods involving derivatization. restek.com

Derivatization Strategies for Enhanced Sensitivity and Separation

To address the challenges of poor chromatographic retention and low ionization efficiency, pre-column derivatization is a widely used strategy in amino and imino acid analysis. nih.gov This process involves chemically modifying the analyte to enhance its hydrophobicity and improve its performance in RPLC-MS systems. mdpi.com The derivatizing agent typically targets the primary or secondary amine group of the imino acid.

Several reagents have been developed for this purpose, each with distinct characteristics and reaction conditions. researchgate.netshimadzu.com The derivatization not only improves separation but also introduces a readily ionizable moiety, significantly boosting signal intensity in the mass spectrometer. nih.gov For example, derivatization with (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) can increase sensitivity by approximately 500-fold compared to underivatized amino acids, allowing for detection in the sub-fmol range. nih.gov A novel method using urea (B33335) as a simple, inexpensive, and safe derivatizing agent has also been shown to be effective for quantitative analysis. nih.gov

Derivatization ReagentAbbreviationTarget Functional GroupKey AdvantagesReference
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and Secondary AminesStable derivatives, reacts quickly. mdpi.comresearchgate.net
Dansyl chlorideDNS-ClPrimary AminesIncreases hydrophobicity and provides a fluorescent tag. researchgate.net
9-fluorenylmethyl chloroformateFMOC-ClPrimary and Secondary AminesProvides a UV-active and fluorescent tag. researchgate.net
Urea-Amino GroupInexpensive, simple reaction, applicable to complex samples. nih.gov
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromideSPTPPAmino GroupProvides a permanent positive charge for high sensitivity in ESI-MS. nih.gov

High-Throughput Profiling in Metabolomics Studies

The integration of automated sample preparation, rapid LC-MS/MS methods, and sophisticated data analysis has enabled high-throughput metabolomic profiling of this compound and related compounds. nih.govfrontiersin.org These approaches are critical for screening large sample sets in clinical research and systems biology. mdpi.comanaquant.com

Workflows often involve the use of 96-well plates for cell cultivation and in-situ sample extraction, significantly increasing throughput. nih.gov For quantitative studies, targeted LC-MS/MS methods such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are the techniques of choice. anaquant.comsciex.com In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of the target analyte (e.g., derivatized this compound). This ion is then fragmented in the collision cell, and the third quadrupole selects a specific fragment ion for detection. anaquant.com This highly specific precursor/fragment ion pair, known as a "transition," provides exceptional sensitivity and minimizes interferences from the complex biological matrix. anaquant.com The multiplexing capability of SRM allows for the simultaneous quantification of dozens of metabolites in a single, rapid analysis, making it ideal for large-scale metabolic phenotyping. anaquant.combiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and molecular dynamics of analytes like this compound. ymdb.camimedb.org ¹H NMR spectra can confirm the identity of this compound by revealing the chemical shifts and coupling constants of its protons.

Furthermore, NMR is instrumental in studying the conformational states of molecules in solution. For instance, analysis of vicinal proton-proton coupling constants in aspartic acid, the precursor to this compound, has been used to evaluate the populations of different rotational isomers and how they are affected by interactions with metal ions like magnesium and calcium. bibliotekanauki.pl This type of analysis provides insight into the structural behavior of this compound under various physiological conditions.

While not documented specifically for this compound, a key application of NMR in metabolomics is metabolic flux analysis. This involves introducing isotopically labeled substrates (e.g., ¹³C-glucose or ¹⁵N-aspartate) into a biological system. The pattern of isotope incorporation into downstream metabolites, including this compound, can be traced by NMR or MS. This allows researchers to map the flow of atoms through metabolic pathways and quantify the rates of enzymatic reactions in real-time, providing a dynamic view of cellular metabolism.

Enzyme-Coupled Assays for Functional Studies and Pathway Interrogation

Enzyme-coupled assays are a versatile and widely used technique to measure the activity of specific enzymes or the concentration of their substrates indirectly. genscript.com This method is particularly useful when the direct product of a reaction, such as an imino acid, is difficult to measure. genscript.com The principle involves linking the primary enzymatic reaction to one or more subsequent reactions that generate a readily detectable product, such as a change in color (colorimetric) or light emission (fluorometric). biocompare.com

A prominent example relevant to this compound involves assays for D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-amino acids to produce the corresponding α-imino acid, hydrogen peroxide (H₂O₂), and ammonia (B1221849). frontiersin.org The activity of DAAO, and thus the production of the imino acid, can be quantified by measuring the appearance of one of the co-products.

Assay TypeCoupling Enzyme(s)Detected ProductDetection MethodReference
Hydrogen Peroxide DetectionHorseradish Peroxidase (HRP)Oxidized Chromogen (e.g., Quinoneimine)Colorimetric (Absorbance at ~505 nm) frontiersin.org
Ammonium DetectionL-Glutamate Dehydrogenase (GDH)NAD⁺ (from NADH oxidation)Spectrophotometric (Decrease in Absorbance at 340 nm) frontiersin.org

These assays can be adapted to a high-throughput format using 96-well microplates, enabling the rapid screening of enzyme inhibitors or the quantification of substrate levels in numerous samples. nih.gov This approach is invaluable for interrogating the function of pathways involving this compound and for discovering molecules that modulate its metabolism.

Methodological Challenges in Analytical Detection and Quantification of Labile Imino Compounds

The analysis of this compound is fraught with challenges stemming from its inherent chemical instability. The imine bond (C=N) is susceptible to hydrolysis, readily converting back to an α-keto acid (oxaloacetate) and ammonia, or being reduced to its corresponding amino acid (aspartate). This lability complicates sample handling, storage, and analysis, leading to potential underestimation of its true concentration in biological systems.

Several key challenges exist:

Instability in Aqueous Solutions: The equilibrium between the imino acid and its hydrolysis products can shift depending on pH, temperature, and buffer composition, making it difficult to obtain an accurate quantitative snapshot. nih.gov

Derivatization Inefficiencies: While derivatization enhances analytical performance, the reactions are not always quantitative. Incomplete derivatization or the formation of secondary by-products can lead to significant analytical variability and inaccurate results. vliz.be This is a greater challenge for carbon isotope analysis than for nitrogen isotope analysis. vliz.be

Chromatographic Separation: Separating this compound from its structurally similar and more abundant precursor, aspartic acid, as well as other isomers, can be difficult without effective derivatization and optimized chromatography. creative-proteomics.com

Matrix Effects: Co-eluting compounds from complex biological matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. This can interfere with accurate quantification unless properly addressed, often through the use of stable isotope-labeled internal standards. mdpi.com

Addressing these challenges requires meticulous method development, including the optimization of sample preparation to ensure analyte stability, the use of appropriate internal standards to correct for analytical variability, and rigorous validation of the entire analytical workflow.

Regulation and Evolutionary Perspectives of Iminoaspartic Acid Metabolism

Genetic and Transcriptional Control of Iminoaspartic Acid Biosynthetic Enzymes

The synthesis of this compound is intrinsically linked to the de novo pathway of NAD⁺ biosynthesis, primarily in prokaryotes asm.orggoogle.com. This pathway begins with aspartic acid, which is converted to this compound by the enzyme L-aspartate oxidase (AO), encoded by genes such as nadB google.comnih.govgoogle.com. Following this, this compound is further processed into quinolinic acid (QA) by quinolinic acid synthase (NadA) google.comnih.gov.

The genes responsible for these initial steps, like nadA and nadB, are often part of operons that are transcriptionally regulated. In Salmonella enterica, the nadR gene encodes a trifunctional protein that acts as a transcriptional repressor of NAD⁺ biosynthetic genes, including nadA and nadB, when intracellular NAD⁺ levels are high asm.orgnih.govresearchgate.net. This feedback mechanism ensures that the cell does not overproduce NAD⁺. The nadR gene's N-terminal domain binds to specific DNA sequences (the "NAD box") in the control regions of target genes, thereby repressing their transcription. Conversely, when NAD⁺ levels are low, this repression is relieved, allowing for increased synthesis asm.orgnih.gov. While direct transcriptional control mechanisms for AO specifically in diverse organisms are still being elucidated, the general principle of feedback regulation by NAD⁺ metabolites on the broader pathway is established asm.orgnih.gov.

Post-Translational Regulation and Allosteric Modulation of Enzyme Activity

While the primary regulation of this compound production occurs at the transcriptional level, the enzymes involved in its subsequent metabolism can be subject to post-translational modifications and allosteric control. For instance, the trifunctional protein NadR in Salmonella enterica possesses not only DNA-binding and transcriptional repressor activity but also enzymatic functions, including nicotinamide (B372718) ribose kinase (NmR-K) and a weak adenylyltransferase (NMN-AT) activity asm.orgnih.gov. These enzymatic activities are themselves regulated by NAD⁺ and ATP, suggesting an integrated regulatory network where metabolite levels directly influence enzyme function asm.orgnih.gov.

Comparative Genomics and Proteomics of this compound Pathways Across Domains of Life

The pathway involving this compound as an intermediate in NAD⁺ biosynthesis from aspartate is predominantly found in bacteria asm.orggoogle.com. Most prokaryotes utilize this aspartate-derived de novo pathway, whereas eukaryotes typically synthesize NAD⁺ from tryptophan asm.orggoogle.com. However, some eukaryotes and bacteria are known to utilize the aspartate pathway asm.org.

Comparative genomic studies reveal that the genes encoding the enzymes for this pathway, such as nadA, nadB, and nadC, are conserved across many bacterial species google.comnih.govresearchgate.net. For example, nadB encodes the enzyme that converts aspartic acid to this compound, and nadA encodes the enzyme that converts this compound to quinolinic acid google.comnih.gov. The presence and organization of these genes can provide insights into the evolutionary history of NAD⁺ metabolism. In archaea, genome data suggests a reliance on the aspartate pathway for NAD⁺ synthesis asm.org. The distribution of these genes across different domains of life highlights the fundamental importance of NAD⁺ and its varied biosynthetic routes. Proteomic studies, while less focused specifically on this compound itself, contribute to understanding the abundance and activity of the enzymes involved in its metabolism within different cellular contexts.

Hypothesized Roles in Prebiotic Chemistry and the Origins of Metabolism

The role of this compound in the context of prebiotic chemistry and the origins of metabolism is largely inferred from its position in the NAD⁺ biosynthesis pathway. NAD⁺ is a fundamental coenzyme involved in redox reactions, essential for energy metabolism. Its precursors and early synthetic intermediates, including aspartic acid and potentially this compound, could have played a role in the emergence of metabolic networks on early Earth.

The aspartate-to-NAD⁺ pathway, starting with aspartic acid, is considered one of the ancient routes for NAD⁺ synthesis asm.orggoogle.com. Aspartic acid itself is a simple amino acid that could have been formed abiotically under early Earth conditions nih.gov. The subsequent conversion of aspartic acid to this compound, and then to quinolinic acid, represents a series of chemical transformations that might have been part of early metabolic proto-pathways. The availability of simple organic molecules like aspartic acid and the potential for their conversion into more complex, energy-carrying molecules like NAD⁺ intermediates would have been critical for the development of self-sustaining chemical systems that preceded biological life nih.govpsu.edu. The simplicity of the aspartate-derived pathway, compared to the tryptophan route, has led some researchers to hypothesize that it may represent an earlier evolutionary development in the origin of metabolism.

Compound List:

this compound

Aspartic acid

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

Quinolinic acid (QA)

Nicotinamide mononucleotide (NMN)

Nicotinamide riboside (NmR)

Nicotinic acid

Nicotinamide

L-aspartate oxidase (AO)

Quinolinic acid synthase (NadA)

nadB (gene encoding L-aspartate oxidase)

nadA (gene encoding quinolinic acid synthase)

NadR (regulatory protein)

Nicotinamide ribose kinase (NmR-K)

Adenylyltransferase (NMN-AT)

Future Directions in Iminoaspartic Acid Research

Elucidation of Uncharacterized Enzymes and Novel Metabolic Pathway Variants

A fundamental area for future research will be the identification and characterization of enzymes involved in the metabolism of iminoaspartic acid. Currently, there is a significant gap in the understanding of the specific enzymatic reactions that synthesize and degrade this compound. Future investigations should aim to isolate and characterize novel enzymes, elucidating their substrate specificity, kinetic parameters, and regulatory mechanisms.

Furthermore, the exploration of novel metabolic pathway variants involving this compound is crucial. While its structural relationship to aspartic acid suggests potential links to central carbon metabolism, the precise pathways in which this compound participates are yet to be mapped. The discovery of new metabolic routes could reveal unforeseen biological roles for this compound.

Advanced Systems Biology Approaches for Comprehensive Metabolic Network Analysis

Systems biology offers a powerful framework for understanding the complex interplay of metabolites within a cell. Future research should leverage these approaches to integrate this compound into comprehensive metabolic network models. By combining genomic, transcriptomic, proteomic, and metabolomic data, it will be possible to predict the metabolic flux through pathways involving this compound and to understand its regulatory interactions with other cellular components.

Such models can help in formulating hypotheses about the function of this compound under different physiological conditions and in identifying key control points in its metabolism. However, the development of accurate models is contingent on the availability of more extensive experimental data.

Development of Innovative Analytical Tools for In Situ and Real-Time Quantification

A significant hurdle in the study of this compound is the lack of specific and sensitive analytical methods for its detection and quantification. The development of innovative analytical tools is therefore a critical area for future research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) could be optimized for the specific detection of this compound in complex biological samples. researchgate.netnih.gov

Moreover, the creation of genetically encoded biosensors would enable the in situ and real-time quantification of this compound within living cells. doi.orgnih.gov This would provide invaluable dynamic information about its concentration changes in response to various stimuli, shedding light on its cellular dynamics and function.

Analytical TechniquePotential Application for this compoundCurrent Status
HPLC-MS Accurate quantification in biological extractsMethods for aspartic acid exist; specific methods for this compound need development. researchgate.netnih.gov
Genetically Encoded Biosensors Real-time monitoring in live cellsBiosensors for aspartate have been developed; similar technology could be adapted for this compound. doi.orgnih.gov
Spectrophotometry High-throughput screening assaysKinetic spectrophotometric methods for related compounds suggest potential for development. researchgate.net

Exploration of this compound Pathways in Biotechnology and Synthetic Biology Applications

The potential applications of this compound and its metabolic pathways in biotechnology and synthetic biology are largely unexplored. Once the enzymes and pathways are better understood, there may be opportunities to engineer microorganisms for the production of this compound or its derivatives. These compounds could have applications as specialty chemicals or as building blocks for the synthesis of other valuable molecules.

Synthetic biology approaches could be employed to construct novel metabolic pathways that utilize this compound as an intermediate, potentially leading to the production of biofuels, bioplastics, or pharmaceuticals. nih.gov However, significant foundational research is required before such applications can be realized.

Q & A

Basic Research Questions

Q. What are the validated chromatographic methods for isolating iminoaspartic acid in protein hydrolysates, and how do researchers address co-elution challenges?

  • Methodological Answer : Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde or dansyl chloride) is standard for separating this compound from structural analogs like aspartic acid. To mitigate co-elution, researchers employ gradient optimization (e.g., 5–40% acetonitrile in 0.1% TFA over 60 minutes) and confirm peak identity via spiking with synthetic standards . Dual-detection systems (UV/fluorescence coupled with mass spectrometry) enhance specificity in complex matrices .

Q. How should protein samples be hydrolyzed to preserve this compound integrity while ensuring complete peptide bond cleavage?

  • Methodological Answer : Acid hydrolysis (6M HCl, 110°C) for 24 hours under vacuum is standard, but this compound’s labile imino group requires nitrogen purging to minimize oxidative degradation. Parallel hydrolysis at multiple timepoints (18, 24, 72 hours) with kinetic modeling corrects for time-dependent degradation . For heat-sensitive samples, microwave-assisted hydrolysis at 150°C for 10 minutes reduces decomposition .

Advanced Research Questions

Q. What experimental designs are critical for distinguishing this compound’s biological activity from its structural isomer aspartic acid in receptor-binding assays?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-aspartic acid) with purified receptor preparations (e.g., NMDA receptors) require strict pH control (7.4) and temperature (37°C) to maintain isomer stability. Dose-response curves with Hill coefficient analysis differentiate binding affinities. Negative controls should include enantiomeric analogs to rule out nonspecific interactions .

Q. How can researchers resolve contradictions between spectroscopic quantification (NMR) and chromatographic data when analyzing this compound isomerization kinetics?

  • Methodological Answer : Discrepancies often arise from differences in detection limits (NMR: 1–5 mM vs. HPLC: 0.1–1 µM). Researchers should cross-validate using a hybrid approach: NMR for structural confirmation of major isomers and LC-MS/MS for trace quantification. Time-resolved sampling with Arrhenius plot analysis reconciles kinetic disparities .

Q. What advanced computational models are suitable for predicting this compound’s role in non-enzymatic peptide modification under physiological conditions?

  • Methodological Answer : Molecular dynamics simulations (AMBER or CHARMM force fields) model spontaneous isomerization pathways. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods calculate activation energies for intramolecular proton transfer. Experimental validation via ¹³C-isotope tracking in simulated body fluid (pH 7.4, 37°C) confirms computational predictions .

Q. How should researchers design multi-omics studies to elucidate this compound’s metabolic flux in neurodegenerative disease models?

  • Methodological Answer : Integrate ¹⁵N-tracer experiments with metabolomics (LC-MS) and proteomics (shotgun sequencing) to track this compound incorporation into amyloid-β peptides. Spatial mapping via MALDI-TOF imaging in brain sections identifies regional accumulation. Knockout models (e.g., glutaminase-deficient mice) control for endogenous aspartic acid interference .

Data Analysis and Reproducibility

Q. What statistical frameworks address batch variability in this compound quantification across longitudinal studies?

  • Methodological Answer : Mixed-effects models account for inter-batch instrument drift (e.g., column degradation in HPLC). Normalization to internal standards (norleucine or α-aminoadipic acid) minimizes variability. For multi-center studies, harmonized protocols for mobile phase preparation and column lot tracking are essential .

Q. How can researchers validate this compound’s presence in ancient protein samples while distinguishing it from post-mortem degradation products?

  • Methodological Answer : Parallel reaction monitoring (PRM) with high-resolution mass spectrometry (Orbitrap) identifies diagnostic fragment ions (e.g., m/z 88.04 for imino group). Comparative analysis with modern analogs (via racemization ratio analysis) and collagenase-digested blanks rules out diagenetic artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.